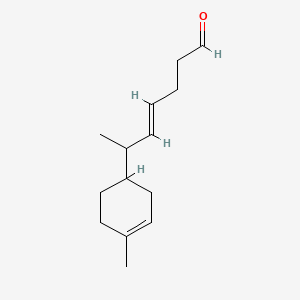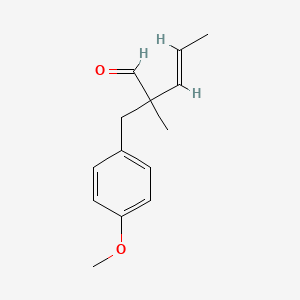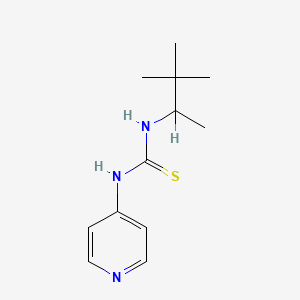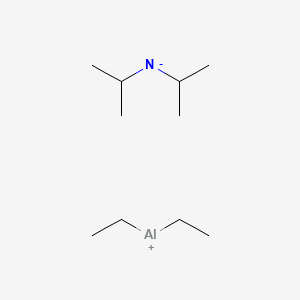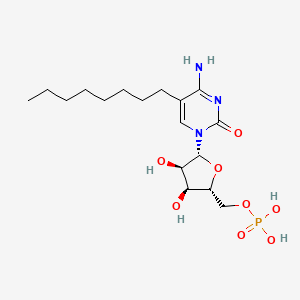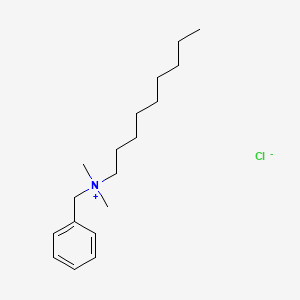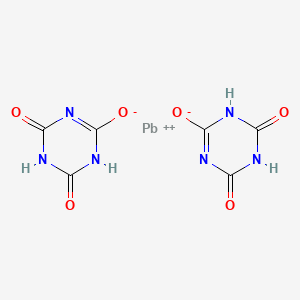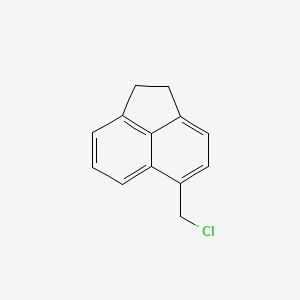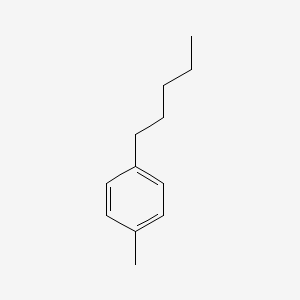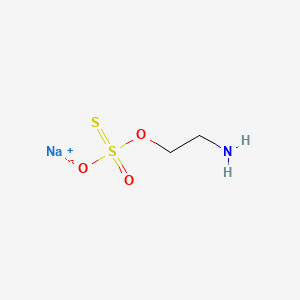
Boron(1+), (2,2'-bipyridine)diphenyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 149975, also known as (2,2’-Bipyridine)diphenylboronchloride, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyridine ligand coordinated to a boron center with two phenyl groups and a chloride ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 149975 typically involves the reaction of bipyridine with diphenylboron chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chloride bond. The general reaction scheme is as follows:
Reactants: Bipyridine and diphenylboron chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of NSC 149975 may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
NSC 149975 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, potentially leading to the formation of borohydrides.
Substitution: The chloride ion in NSC 149975 can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
科学研究应用
NSC 149975 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of boron-containing compounds in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which NSC 149975 exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The bipyridine ligand plays a crucial role in stabilizing the boron center and facilitating these interactions.
相似化合物的比较
Similar Compounds
- (2,2’-Bipyridine)diphenylboronfluoride
- (2,2’-Bipyridine)diphenylboronhydride
- (2,2’-Bipyridine)diphenylboronacetate
Uniqueness
NSC 149975 is unique due to its chloride ion, which can be easily substituted, making it a versatile compound for various chemical modifications. This property distinguishes it from other similar compounds and enhances its utility in different research applications.
属性
CAS 编号 |
14075-86-6 |
|---|---|
分子式 |
C22H18BN2+ |
分子量 |
321.2 g/mol |
IUPAC 名称 |
8,8-diphenyl-7,9-diazonia-8-boranuidatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene |
InChI |
InChI=1S/C22H18BN2/c1-3-11-19(12-4-1)23(20-13-5-2-6-14-20)24-17-9-7-15-21(24)22-16-8-10-18-25(22)23/h1-18H/q+1 |
InChI 键 |
OHRYEHMKFIDJIK-UHFFFAOYSA-N |
规范 SMILES |
[B-]1([N+]2=CC=CC=C2C3=CC=CC=[N+]31)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


